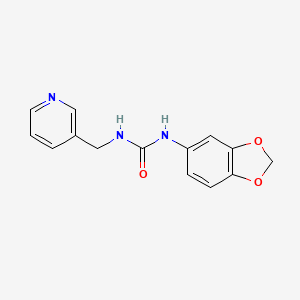
N-(1,3-BENZODIOXOL-5-YL)-N'-(3-PYRIDYLMETHYL)UREA
描述
N-(1,3-BENZODIOXOL-5-YL)-N'-(3-PYRIDYLMETHYL)UREA is an organic compound that features a benzodioxole ring and a pyridine ring connected through a urea linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
属性
分子式 |
C14H13N3O3 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C14H13N3O3/c18-14(16-8-10-2-1-5-15-7-10)17-11-3-4-12-13(6-11)20-9-19-12/h1-7H,8-9H2,(H2,16,17,18) |
InChI 键 |
LKCPHXVUBWSZRD-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CN=CC=C3 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CN=CC=C3 |
溶解度 |
40.7 [ug/mL] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N'-(3-PYRIDYLMETHYL)UREA typically involves the reaction of 1,3-benzodioxole derivatives with pyridine derivatives under specific conditions. A common method might include:
Step 1: Formation of the benzodioxole intermediate through cyclization reactions.
Step 2: Reaction of the benzodioxole intermediate with an isocyanate derivative to form the urea linkage.
Step 3: Coupling of the urea intermediate with a pyridine derivative under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
- Use of catalysts to enhance reaction rates.
- Optimization of temperature and pressure conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-N'-(3-PYRIDYLMETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The benzodioxole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N'-(3-PYRIDYLMETHYL)UREA would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate signal transduction pathways.
相似化合物的比较
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(2-pyridinylmethyl)urea
- 1-(1,3-Benzodioxol-5-yl)-3-(4-pyridinylmethyl)urea
- 1-(1,3-Benzodioxol-5-yl)-3-(3-pyridinylethyl)urea
Uniqueness
N-(1,3-BENZODIOXOL-5-YL)-N'-(3-PYRIDYLMETHYL)UREA is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


